2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated benzene, furan, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of palladium catalysts and boronic acid derivatives is crucial in this process .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzene-1-sulfonamide: Lacks the furan and thiophene rings, making it less complex.
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide: Lacks the fluorine atoms, which may affect its reactivity and properties.
Uniqueness
2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is unique due to the presence of both fluorine atoms and heterocyclic rings (furan and thiophene). This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,6-difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3S2/c16-12-3-1-4-13(17)15(12)23(19,20)18-8-11-7-10(9-22-11)14-5-2-6-21-14/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMCLENAIHFTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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